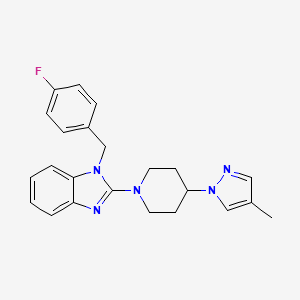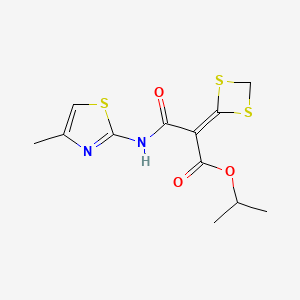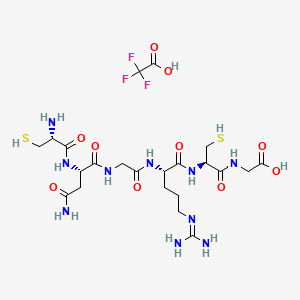
NGR peptide (Trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NGR peptide (Trifluoroacetate) is a peptide containing the asparagine-glycine-arginine (NGR) motifThis binding property makes NGR peptide (Trifluoroacetate) a valuable tool in tumor imaging and targeted drug delivery .
准备方法
Synthetic Routes and Reaction Conditions: NGR peptide (Trifluoroacetate) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate group is introduced during the cleavage of the peptide from the resin using trifluoroacetic acid (TFA). The reaction conditions typically involve the use of TFA in the presence of scavengers to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of NGR peptide (Trifluoroacetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions: NGR peptide (Trifluoroacetate) primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in conjugation reactions where it is linked to imaging agents or drugs for targeted delivery.
Common Reagents and Conditions:
Oxidation: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Reduction: Not commonly involved in the reactions of NGR peptide (Trifluoroacetate).
Substitution: The peptide can be conjugated to other molecules using cross-linking agents such as maleimide or succinimide esters under mild conditions.
Major Products Formed: The major products formed from these reactions are NGR peptide conjugates with imaging agents or therapeutic drugs, which are used for tumor targeting and imaging .
科学研究应用
NGR peptide (Trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand for the selective delivery of therapeutic and imaging agents to angiogenic vessels.
Biology: Employed in studies involving tumor biology and angiogenesis due to its ability to target CD13.
Medicine: Utilized in the development of targeted cancer therapies and diagnostic tools. It is particularly valuable in the imaging of tumors and the delivery of chemotherapeutic agents.
Industry: Applied in the production of diagnostic imaging agents and targeted drug delivery systems
作用机制
The mechanism of action of NGR peptide (Trifluoroacetate) involves its binding to the CD13 receptor, which is overexpressed in tumor neovasculature. This binding facilitates the targeted delivery of conjugated imaging agents or drugs to the tumor site. The peptide’s asparagine residue can undergo deamidation, converting NGR to isoaspartate-glycine-arginine (isoDGR), which can bind to integrins involved in tumor metastasis .
相似化合物的比较
RGD Peptide: Contains the arginine-glycine-aspartic acid motif and targets integrins.
IsoDGR Peptide: A deamidation product of NGR peptide that binds to integrins.
Cyclic NGR Peptides: Modified versions of NGR peptide with enhanced stability and binding properties.
Uniqueness: NGR peptide (Trifluoroacetate) is unique due to its specific binding to CD13, making it highly effective for targeting tumor vasculature. Its ability to undergo deamidation and bind to integrins adds to its versatility in targeting different receptors involved in tumor progression .
属性
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N10O8S2.C2HF3O2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34;3-2(4,5)1(6)7/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25);(H,6,7)/t9-,10-,11-,12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGKFGHJVVESAR-AAQZBYNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37F3N10O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
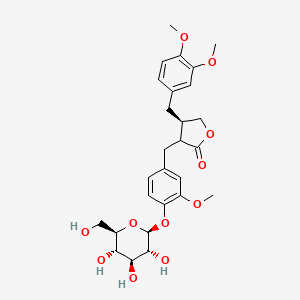
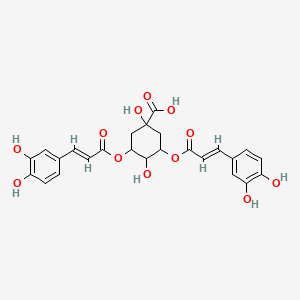
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068944.png)
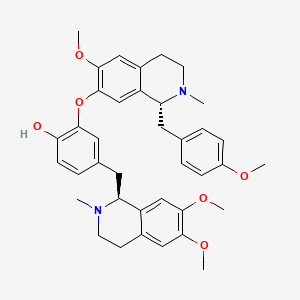
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B8068953.png)
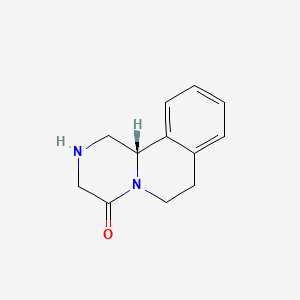
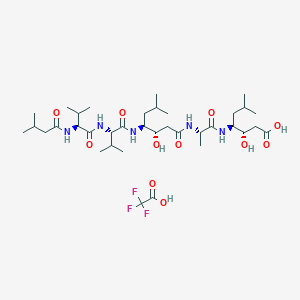
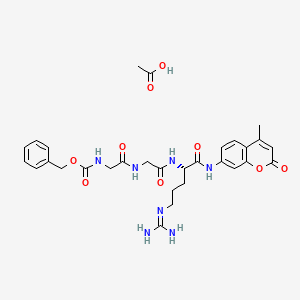
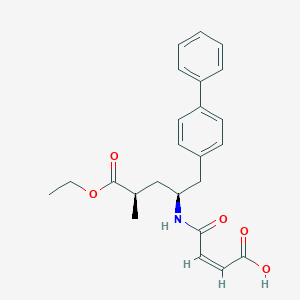

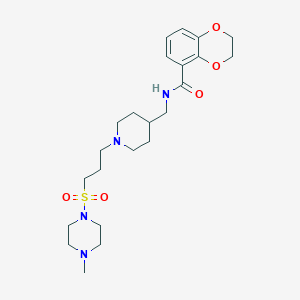
![2-[(2R)-2-methylpiperazin-1-yl]-3-(2-pyridin-3-yloxyethoxy)pyrazine;hydrochloride](/img/structure/B8069011.png)
